N-(4-{[1,1'-biphenyl]-4-yl}-1,3-thiazol-2-yl)-2-phenoxybenzamide
Description
Properties
IUPAC Name |
2-phenoxy-N-[4-(4-phenylphenyl)-1,3-thiazol-2-yl]benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H20N2O2S/c31-27(24-13-7-8-14-26(24)32-23-11-5-2-6-12-23)30-28-29-25(19-33-28)22-17-15-21(16-18-22)20-9-3-1-4-10-20/h1-19H,(H,29,30,31) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZXWOAUXBAPCUEI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=CC=C(C=C2)C3=CSC(=N3)NC(=O)C4=CC=CC=C4OC5=CC=CC=C5 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H20N2O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
448.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-{[1,1’-biphenyl]-4-yl}-1,3-thiazol-2-yl)-2-phenoxybenzamide typically involves multiple steps, starting with the preparation of the biphenyl and thiazole intermediates. The biphenyl intermediate can be synthesized through reactions such as the Suzuki-Miyaura coupling, which involves the reaction of an aryl halide with a boronic acid in the presence of a palladium catalyst . The thiazole ring can be formed through cyclization reactions involving thiourea and α-haloketones . The final step involves the coupling of the biphenyl-thiazole intermediate with phenoxybenzamide under appropriate conditions to form the target compound.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors for the coupling reactions and the development of efficient purification methods to isolate the final product.
Chemical Reactions Analysis
Types of Reactions
N-(4-{[1,1’-biphenyl]-4-yl}-1,3-thiazol-2-yl)-2-phenoxybenzamide can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride or sodium borohydride.
Substitution: Electrophilic and nucleophilic substitution reactions can occur on the aromatic rings and the thiazole moiety.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenation using bromine or chlorine in the presence of a Lewis acid catalyst.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of carboxylic acids, while reduction can yield alcohols or amines.
Scientific Research Applications
N-(4-{[1,1’-biphenyl]-4-yl}-1,3-thiazol-2-yl)-2-phenoxybenzamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules and materials.
Medicine: Explored as a potential therapeutic agent due to its ability to interact with specific biological targets.
Mechanism of Action
The mechanism of action of N-(4-{[1,1’-biphenyl]-4-yl}-1,3-thiazol-2-yl)-2-phenoxybenzamide involves its interaction with specific molecular targets. The biphenyl and thiazole moieties can bind to proteins or enzymes, modulating their activity. This compound may also interfere with cellular pathways, leading to its observed biological effects .
Comparison with Similar Compounds
Table 1: Key Structural Differences and Properties
Key Observations :
- The biphenyl group in the target compound increases molecular weight and lipophilicity (predicted logP ~4.5) compared to analogs with single aryl substitutions (e.g., 4-methylphenyl in ). This may enhance membrane permeability but could reduce aqueous solubility.
- Substituents like sulfonyl (e.g., ) or methoxy groups (e.g., ) introduce polar functionalities, balancing lipophilicity and solubility.
Comparison :
- Compounds with simpler substituents (e.g., methyl or phenyl) require fewer steps , whereas sulfonylated or triazole-containing analogs (e.g., ) involve additional functionalization.
- Click chemistry (e.g., Cu-catalyzed azide-alkyne cycloaddition) is employed for triazole derivatives , highlighting divergent synthetic strategies.
Key Insights :
- The 129.23% activity of the 4-methylphenyl analog suggests that substituents on the thiazole ring critically influence bioactivity. The biphenyl group in the target compound may further enhance binding through extended aromatic interactions.
- Sulfonamide derivatives (e.g., ) are often explored for enzyme inhibition due to their ability to mimic transition states.
Physicochemical and Pharmacokinetic Properties
Table 3: Calculated Properties of Selected Compounds
Analysis :
- The target compound’s higher rotatable bond count (6 vs. 4 in ) may reduce conformational stability but improve adaptability in binding pockets.
Biological Activity
N-(4-{[1,1'-biphenyl]-4-yl}-1,3-thiazol-2-yl)-2-phenoxybenzamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The compound features a biphenyl group, a thiazole ring, and a phenoxybenzamide moiety. Its molecular formula is , and it has been synthesized through various methods, including Suzuki-Miyaura coupling and other organic reactions.
Biological Activity
Anticancer Activity:
Research has indicated that compounds with similar structural motifs to N-(4-{[1,1'-biphenyl]-4-yl}-1,3-thiazol-2-yl)-2-phenoxybenzamide exhibit notable anticancer properties. For instance, derivatives with the biphenyl and thiazole groups have shown efficacy against various cancer cell lines. A study highlighted that certain thiazole-containing compounds demonstrated IC50 values as low as 0.25 μM against hepatocarcinoma cell lines (HepG2), indicating potent cytotoxicity .
Mechanism of Action:
The mechanism by which this compound exerts its biological effects is likely multifaceted:
- Enzyme Interaction: The biphenyl moiety may engage in π-π stacking interactions with target proteins, while the thiazole ring can form hydrogen bonds or coordinate with metal ions. This interaction can modulate enzyme activity or receptor binding, influencing cellular pathways involved in cancer progression .
- Cell Cycle Regulation: Similar compounds have been shown to regulate AMPK phosphorylation and arrest the cell cycle in a p53-dependent manner, suggesting that this compound may also influence cellular growth dynamics .
Case Studies
-
Antitumor Efficacy:
A comparative study involved several thiazole derivatives where N-(4-{[1,1'-biphenyl]-4-yl}-1,3-thiazol-2-yl)-2-phenoxybenzamide was assessed for its cytotoxicity against a panel of cancer cell lines. The results indicated significant growth inhibition in multiple lines, supporting its potential as an anticancer agent. -
Pharmacological Profile:
Investigations into the pharmacological profile of related compounds revealed that they could act as selective antagonists for specific receptors involved in tumorigenesis. This suggests that N-(4-{[1,1'-biphenyl]-4-yl}-1,3-thiazol-2-yl)-2-phenoxybenzamide might also possess similar receptor modulation capabilities .
Data Table: Biological Activity Summary
Q & A
Q. Q: What are the optimal synthetic routes for N-(4-{[1,1'-biphenyl]-4-yl}-1,3-thiazol-2-yl)-2-phenoxybenzamide, and how are intermediates characterized?
A:
- Synthetic Routes : The compound can be synthesized via a multi-step approach:
- Thiazole Ring Formation : React 4-biphenyl thiourea with α-bromo ketones under reflux in ethanol to form the thiazole core .
- Amide Coupling : Use coupling agents like EDCI/HOBt to conjugate the thiazole intermediate with 2-phenoxybenzoic acid in anhydrous DMF .
- Characterization :
- TLC monitors reaction progress (hexane:ethyl acetate, 3:1) .
- NMR Spectroscopy (¹H/¹³C) confirms regioselectivity and purity, with diagnostic peaks for the biphenyl (δ 7.4–7.8 ppm, multiplet) and phenoxy groups (δ 6.8–7.3 ppm) .
- HRMS validates molecular weight (expected [M+H]⁺: 483.12) .
Biological Activity Profiling
Q. Q: What methodological frameworks are used to evaluate the antimicrobial activity of this compound?
A:
- Assay Design :
- MIC Determination : Test against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains using broth microdilution (CLSI guidelines) .
- Time-Kill Curves : Assess bactericidal effects at 2× MIC over 24 hours .
- Key Findings in Analogs :
- Ethyl-substituted thiazoles show enhanced activity (MIC: 4 µg/mL) compared to methyl derivatives (MIC: 16 µg/mL), suggesting alkyl chain length impacts membrane penetration .
Advanced Structure-Activity Relationship (SAR)
Q. Q: How do substituents on the thiazole and benzamide moieties influence target binding?
A:
-
Substituent Effects :
Substituent Position Group Impact on Activity Source Thiazole C4 Biphenyl Enhances hydrophobic interactions with bacterial enoyl-ACP reductase . Benzamide C2 Phenoxy Improves solubility and π-π stacking with aromatic residues in enzyme active sites . -
Computational Validation :
- Molecular Docking : Use AutoDock Vina to model interactions with S. aureus FabI (PDB: 3GNS). Biphenyl groups occupy a hydrophobic pocket, while phenoxy groups stabilize via hydrogen bonding .
Data Contradictions in Biological Studies
Q. Q: How to resolve discrepancies in reported IC₅₀ values for similar thiazole derivatives?
A:
- Case Study : Analogs with biphenyl vs. methoxyphenyl substituents show conflicting IC₅₀ values (2 µM vs. 20 µM) .
- Resolution Strategies :
- Assay Standardization : Verify cell line viability (e.g., MTT vs. resazurin assays) and incubation conditions (aerobic vs. anaerobic) .
- Crystallography : Compare ligand-bound enzyme structures to identify steric clashes caused by bulkier substituents .
Stability and Degradation Pathways
Q. Q: What analytical methods identify degradation products under physiological conditions?
A:
- Forced Degradation Studies :
- Hydrolytic Stress : Incubate in PBS (pH 7.4, 37°C) for 48 hours. LC-MS detects cleavage of the amide bond (m/z 245.1) and oxidation of the thiazole sulfur (m/z +16) .
- Photolytic Stress : Expose to UV light (254 nm). HPLC-DAD identifies biphenyl ring oxidation products (retention time shift from 12.3 → 10.8 min) .
Advanced Pharmacokinetic Profiling
Q. Q: How is metabolic stability assessed in hepatic microsomes?
A:
- Protocol :
- Incubation : Mix compound (1 µM) with human liver microsomes (0.5 mg/mL) and NADPH (1 mM) at 37°C .
- Sampling : Collect aliquots at 0, 5, 15, 30, and 60 minutes.
- Analysis : LC-MS/MS quantifies parent compound depletion (t₁/₂ calculated via nonlinear regression).
- Key Data : Biphenyl derivatives typically show t₁/₂ > 60 minutes due to CYP3A4 resistance .
Target Deconvolution Strategies
Q. Q: What methods identify protein targets beyond preliminary docking?
A:
- Chemical Proteomics :
- Pull-Down Assays : Immobilize compound on sepharose beads, incubate with bacterial lysates, and identify bound proteins via SDS-PAGE/MS .
- Thermal Shift Assay : Monitor protein denaturation (ΔTₘ) to confirm binding to FabI .
Scaling Synthesis for In Vivo Studies
Q. Q: How to optimize reaction yields from milligram to gram scale?
A:
- Critical Parameters :
- Solvent Choice : Replace DMF with THF to reduce viscosity and improve mixing .
- Catalyst Loading : Increase Pd(PPh₃)₄ from 5 mol% to 10 mol% for Suzuki-Miyaura coupling (yield improves from 65% → 85%) .
- Purification : Use flash chromatography (silica gel, gradient elution) instead of recrystallization for higher recovery (>90%) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
